molecular formula C14H12O2 B8411600 [[1,1'-Biphenyl]-4-yloxy]-acetaldehyde

[[1,1'-Biphenyl]-4-yloxy]-acetaldehyde

Cat. No.: B8411600
M. Wt: 212.24 g/mol
InChI Key: SODCDNXKFNVVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[[1,1'-Biphenyl]-4-yloxy]-acetaldehyde is a biphenyl derivative featuring an oxy-acetaldehyde functional group (-O-CH₂-CHO) at the para position of one phenyl ring.

Structure and Synthesis: The biphenyl core provides rigidity and planar geometry, while the aldehyde group introduces electrophilic reactivity. For example, Pd(OAc)₂ and tetrabutylammonium fluoride (TBAF) were used to synthesize tetrahydro-biphenyl ketones in high yields (91%) , suggesting that similar catalytic systems could apply to the target compound.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

2-(4-phenylphenoxy)acetaldehyde

InChI

InChI=1S/C14H12O2/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

SODCDNXKFNVVEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC=O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The aldehyde group is prone to nucleophilic additions (e.g., forming imines or alcohols) and oxidations (e.g., to carboxylic acids).
  • Stability : Aldehydes are generally less stable than ketones or esters due to susceptibility to oxidation; thus, storage under inert conditions may be necessary.

Functional Group Variations

(a) [[1,1'-Biphenyl]-4-yl acetate ()
  • Functional Group : Acetate ester (-O-CO-CH₃).
  • Reactivity: Less reactive than aldehydes; undergoes hydrolysis (acid/base) to phenol derivatives.
  • Applications : Common in fragrance industries or as protecting groups in organic synthesis.
  • Stability : More stable than aldehydes due to the electron-withdrawing ester group.
(b) 1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one (Compound 13, )
  • Functional Group : Ketone (-CO-CH₃).
  • Reactivity : Moderate electrophilicity; participates in nucleophilic additions (e.g., Grignard reactions) but resists oxidation compared to aldehydes.
  • Synthesis : Pd-catalyzed cross-coupling achieves high yields (91%) .
(c) Organometallic Biphenyl Derivatives (Compounds A–E, )
  • Functional Groups : Mercury(II) chloride (Compound A), tellurium-halogen bonds (Compounds B–E).
  • Reactivity : Heavy atoms (Hg, Te) enable unique reactivity, such as catalytic or redox activity.
  • Stability: Organomercury/tellurium compounds often require careful handling due to toxicity and sensitivity to light/moisture.

Data Table: Comparative Analysis

Compound Functional Group Reactivity Stability Key Applications Synthesis Method
[[1,1'-Biphenyl]-4-yloxy]-acetaldehyde Aldehyde (-CHO) High (nucleophilic addition) Moderate Organic intermediates Likely Pd-catalyzed
">[1,1'-Biphenyl]-4-yl acetate Ester (-O-CO-CH₃) Low (hydrolysis) High Fragrances, protecting groups Esterification
1-(Tetrahydro-biphenyl)ethan-1-one () Ketone (-CO-CH₃) Moderate (Grignard) High Pharmaceutical intermediates Pd-catalyzed cross-coupling
Organomercury (Compound A, ) Hg-Cl Catalytic Low (toxic) Catalysis, sensors Metalation reactions

Research Findings and Trends

  • Electronic Effects : The aldehyde group in this compound increases electrophilicity at the biphenyl ring’s para position compared to esters or ketones, enabling regioselective functionalization .
  • Thermodynamic Stability: DFT studies on organotellurium biphenyls () highlight that heavy atoms distort molecular geometry, reducing stability compared to purely organic analogs. This trend likely extends to the target compound, where the aldehyde group imposes less steric strain than Hg/Te substituents .
  • Synthetic Accessibility : Palladium-based methods () are versatile for biphenyl derivatives but may require optimization for aldehyde-containing systems due to competing oxidation side reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.